4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile is a fluorinated organic compound with significant potential in medicinal chemistry and material science. This compound features a trifluoromethyl group, a hydroxyl group, and an imidazole moiety, which contribute to its unique chemical properties and biological activities. The compound is classified under nitriles due to the presence of the cyano group (-C≡N) and belongs to the category of fluorinated compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile typically involves several key steps:
This synthetic route can be scaled for industrial production by optimizing reaction conditions to enhance yield and efficiency .
The molecular formula of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile is , with a molecular weight of approximately 219.16 g/mol.
The structural representation can be denoted by the SMILES notation: Cn1ccnc1C(O)(CC#N)C(F)(F)F .
4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile can undergo various chemical reactions:
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile involves its interaction with biological targets:
The physical properties of 4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 219.16 g/mol |
| Molecular Formula | C8H8F3N3O |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
These properties indicate that while some data are not readily available, the compound's fluorinated nature suggests it may exhibit unique thermal stability and solubility characteristics .
4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile has several scientific applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: